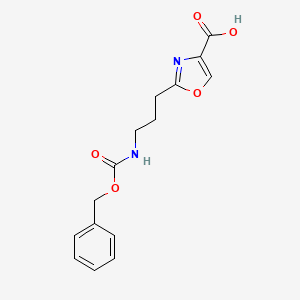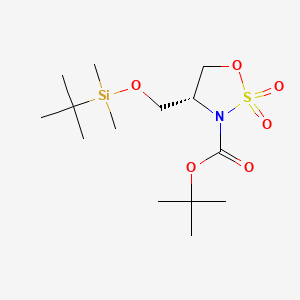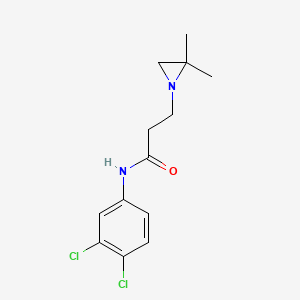![molecular formula C13H18O3S B12069344 Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)
Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C13H20O3S It is a derivative of hexanoic acid, where a 3-methoxyphenylthio group is attached to the sixth carbon atom of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(3-methoxyphenyl)thio]- typically involves the reaction of hexanoic acid with 3-methoxyphenylthiol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Thioether Bond: Hexanoic acid is reacted with 3-methoxyphenylthiol in the presence of a catalyst such as a Lewis acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of hexanoic acid, 6-[(3-methoxyphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the thioether group.
Substitution: Products with different functional groups replacing the methoxy group.
Scientific Research Applications
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.
Comparison with Similar Compounds
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can be compared with other similar compounds such as:
Hexanoic acid, 6-[(3-hydroxyphenyl)thio]-: Similar structure but with a hydroxy group instead of a methoxy group.
Hexanoic acid, 6-[(3-chlorophenyl)thio]-: Similar structure but with a chloro group instead of a methoxy group.
Hexanoic acid, 6-[(3-methylphenyl)thio]-: Similar structure but with a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15) |
InChI Key |
XGVBCLFZTVQOSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12069261.png)


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)




![3-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)propanamide](/img/structure/B12069299.png)





